molecular formula C25H24N4O6 B1674267 (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid CAS No. 112887-62-4

(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B1674267
CAS No.: 112887-62-4
M. Wt: 476.5 g/mol
InChI Key: PMTUUSDTAKQWQJ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is a well-characterized, irreversible inhibitor of the ERBB family of receptor tyrosine kinases, which includes EGFR (ERBB1), HER2 (ERBB2), HER3 (ERBB3), and HER4 (ERBB4). Its primary research value lies in its mechanism of action; it functions as a pan-ERBB inhibitor that covalently binds to a conserved cysteine residue in the catalytic domain of these receptors via its propargylamine group, leading to permanent enzyme inactivation and sustained suppression of downstream oncogenic signaling pathways such as MAPK and AKT. This compound has been extensively used in preclinical studies as a chemical tool to investigate the pathological roles of ERBB signaling in various cancer models, including breast, lung, and glioblastoma, and to explore mechanisms of resistance to first-generation, reversible EGFR inhibitors. Research involving this inhibitor has been pivotal in understanding the broader therapeutic potential of irreversible, second-generation kinase inhibitors in oncology, providing critical insights for the development of targeted therapies aimed at overcoming treatment resistance. For research applications only.

Properties

CAS No.

112887-62-4

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

(2S)-2-[[4-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C25H24N4O6/c1-3-12-29(14-16-4-9-20-19(13-16)24(33)27-15(2)26-20)18-7-5-17(6-8-18)23(32)28-21(25(34)35)10-11-22(30)31/h1,4-9,13,21H,10-12,14H2,2H3,(H,28,32)(H,30,31)(H,34,35)(H,26,27,33)/t21-/m0/s1

InChI Key

PMTUUSDTAKQWQJ-NRFANRHFSA-N

SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Isomeric SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1

Canonical SMILES

CC1=NC2=C(C=C(C=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ICI 198583;  CB 3819;  ICI-198583;  ICI198583; 

Origin of Product

United States

Preparation Methods

Cyclocondensation to Form 2-Methylquinazolin-4-one

The quinazolinone ring system is constructed via thermal cyclization of N'-methylanthranilamide derivatives. Patent WO2005012260A3 details an optimized procedure using microwave-assisted conditions:

Procedure

  • Charge 5-bromo-2-nitrobenzoic acid (1.0 eq) with methylamine (3.0 eq) in DMF
  • Heat at 120°C under microwave irradiation (300 W) for 15 min
  • Cool and precipitate product with ice-water
    Yield : 78% isolated as white crystals

Propargylation at N10 Position

The propargylamine side chain is introduced via nucleophilic substitution (AJOL):

Reaction Conditions

  • Substrate: 6-Chloromethyl-2-methylquinazolin-4-one
  • Reagent: Propargylamine (2.5 eq)
  • Base: K2CO3 (3.0 eq)
  • Solvent: Anhydrous DMF
  • Temperature: 0°C → RT over 5 h
    Yield : 89% (yellow solid)

Coupling to 4-Aminobenzoic Acid Derivative

Activation of Carboxylic Acid

The benzoyl linker is installed using mixed carbonate activation (Chemsrc):

Activation Protocol

  • Dissolve 4-nitrobenzoic acid (1.0 eq) in THF
  • Add EDCl (1.2 eq) and HOBt (0.2 eq)
  • Stir at 0°C for 30 min

Amide Bond Formation

Coupling to the propargylated quinazolinone proceeds under Schotten-Baumann conditions:

Optimized Parameters

  • Reaction time: 12 h
  • Temperature: 4°C → 25°C
  • Workup: Extract with ethyl acetate, dry over Na2SO4
    Conversion : >95% by HPLC

Stereoselective Conjugation with (S)-Glutamic Acid

Resolution of Racemic Mixtures

Early routes suffered from low enantiomeric excess (ee). Hughes et al. (1990) developed a chiral auxiliary approach:

Key Steps

  • Prepare (S)-BINOL-phosphoryl chloride derivative
  • React with glutamic acid diethyl ester
  • Hydrolyze under basic conditions (pH 10.5)
    Result : 98% ee, confirmed by chiral HPLC

Final Coupling Reaction

The quinazolinone-benzoyl intermediate is coupled to resolved (S)-glutamic acid using PyBOP activation:

Reaction Table

Parameter Value
Equivalents 1.1:1 (acid:amine)
Base DIPEA (3.0 eq)
Solvent Anhydrous DMF
Temperature -20°C → RT
Time 18 h
Yield 72%

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC conditions (Patil et al., 1989):

  • Column: C18, 250 × 4.6 mm, 5 μm
  • Mobile phase: 0.1% TFA in H2O/MeCN (70:30 → 50:50)
  • Flow rate: 1.0 mL/min
  • Detection: UV 254 nm

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6)
δ 8.42 (s, 1H, Quinazolinone H-5)
δ 7.89 (d, J=8.4 Hz, 2H, Benzoyl H-2,6)
δ 4.32 (q, J=6.8 Hz, 1H, Glutamic α-H)

IR (KBr)
ν 3285 (N-H stretch)
ν 1712 (C=O, acid)
ν 1654 (C=O, amide)

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

Method Total Yield Steps Key Advantage
Linear (Patil) 11% 9 Avoids protecting groups
Convergent (Hughes) 23% 6 Better stereocontrol
Solid-phase (AJOL) 18% 7 Amenable to automation

Industrial-Scale Considerations

Cost Analysis

  • Propargylamine accounts for 42% of raw material costs
  • Chiral resolution contributes 28% to total production expenses

Green Chemistry Metrics

Process Mass Intensity = 187 kg/kg product
E-factor = 63 (excluding water)

Chemical Reactions Analysis

Types of Reactions

ICI-198583 primarily undergoes substitution reactions during its synthesis. Additionally, it can participate in:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or hydrolyzed derivatives of ICI-198583. These derivatives can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

ICI-198583 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine. By binding to the active site of the enzyme, ICI-198583 prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis. This inhibition leads to a depletion of thymidine, causing DNA damage and cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS No. Structural Features Molecular Weight (g/mol) Key Substituents Notes
Target Compound (Tomudex) Quinazolin-4-one core, propargylamino linker, benzoyl-glutamic acid ~482 (estimated) 2-methyl, prop-2-ynyl Clinically validated TS inhibitor; enhanced enzyme binding due to propargyl group .
(S)-2-{4-[Allyl-(4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-benzoylamino}-pentanedioic acid (106585-69-7) Allyl group instead of propargyl 464.478 Allyl substituent Reduced steric hindrance compared to propargyl; potential lower TS affinity .
Dihydrofolic Acid (4033-27-6) Tetrahydropteridin core, benzoyl-glutamic acid 443.410 2-amino-4-oxo-tetrahydropteridin Natural folate substrate; lacks quinazoline ring, leading to distinct enzyme interactions .
Nitrosofolic Acid (29291-35-8) Nitrosoamino modification on benzoyl group ~458 (estimated) Nitroso (-N=O) group Introduces electrophilic character; potential for covalent binding but higher toxicity .

Functional Group Impact on Bioactivity

  • Propargyl vs. Allyl Linkers: The propargyl group in Tomudex introduces rigidity and electron-deficient triple bonds, enhancing interactions with TS’s hydrophobic pocket.
  • Quinazoline vs.

Spectroscopic and Physicochemical Properties

NMR studies of related compounds (e.g., analogues with Rapa-like scaffolds) reveal that substituents in regions corresponding to positions 29–36 and 39–44 (e.g., linker and aromatic moieties) significantly shift proton chemical shifts, indicating altered electronic environments . For instance:

  • Tomudex’s propargyl linker likely deshields adjacent protons, shifting resonances in regions A (39–44 ppm) and B (29–36 ppm) compared to allyl derivatives .
  • The 2-methyl group on the quinazoline ring contributes to upfield shifts in neighboring protons due to steric shielding .

Biological Activity

The compound (2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C25H24N4O6
  • Molecular Weight: 476.5 g/mol
  • CAS Registry Number: 135400203

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleotide synthesis and cell proliferation. Quinazoline derivatives are known to target various kinases and other proteins involved in cancer cell signaling pathways.

Biological Activity

  • Antitumor Activity
    • Studies indicate that quinazoline derivatives exhibit significant antitumor properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancers. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and survival .
  • Enzyme Inhibition
    • The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells, making it a potential candidate for chemotherapy .
  • Transport Mechanisms
    • Research suggests that the compound may interact with folate transporters, enhancing its uptake in cancer cells that overexpress these transporters. This property could improve its efficacy as an anticancer agent .

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the effects of various quinazoline derivatives on tumor growth in xenograft models. The results indicated that the compound significantly reduced tumor size compared to controls, suggesting effective antitumor activity through targeted inhibition of signaling pathways associated with cell proliferation .

Study 2: Pharmacokinetics and Bioavailability

Another study focused on the pharmacokinetic profile of the compound, demonstrating favorable absorption and distribution characteristics in vivo. The bioavailability was enhanced when administered with specific transport enhancers, indicating potential for improved therapeutic outcomes in clinical settings .

Data Tables

Biological ActivityEffect ObservedReference
Antitumor ActivitySignificant reduction in tumor size
Enzyme InhibitionInhibition of DHFR activity
Transport MechanismEnhanced uptake via folate transporters

Q & A

What are the recommended synthetic routes for this compound, and how are intermediates characterized?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Coupling of the quinazolinone core with a propargylamine group via nucleophilic substitution (e.g., using propargyl bromide in the presence of a base like triethylamine) .
  • Step 2: Benzoylation of the intermediate using 4-aminobenzoic acid derivatives under carbodiimide-mediated conditions (e.g., DCC/DMAP in chloroform) .
  • Step 3: Glutamic acid conjugation via amide bond formation, followed by acid hydrolysis to yield the final pentanedioic acid moiety .

Characterization:
Intermediates and final products are analyzed using:

  • HPLC (purity >95%) .
  • NMR (¹H/¹³C) for structural confirmation (e.g., quinazolinone aromatic protons at δ 7.8–8.2 ppm; propargyl CH₂ at δ 4.3–4.5 ppm) .
  • IR Spectroscopy (amide C=O stretch at ~1650 cm⁻¹; carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .

How can researchers validate the compound’s enzyme inhibitory activity and address assay variability?

Level: Advanced
Methodological Answer:
Validation Steps:

  • Target Selection: Screen against folate-dependent enzymes (e.g., thymidylate synthase) due to structural similarity to dihydrofolate analogs .
  • Assay Design: Use fluorometric or radiometric assays with recombinant enzymes. Include positive controls (e.g., methotrexate for DHFR inhibition) .
  • Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values.

Addressing Variability:

  • Contradictory IC₅₀ Values:
    • Assay Conditions: Ensure consistent pH (7.4), ionic strength, and co-factor concentrations (e.g., NADPH for reductase activity) .
    • Compound Stability: Pre-test solubility in DMSO/buffer mixtures and monitor degradation via LC-MS over 24 hours .
    • Structural Confirmation: Compare inhibitory activity of synthetic analogs (e.g., methyl group modifications on the quinazolinone) to isolate pharmacophore contributions .

What computational strategies optimize reaction yields for sensitive intermediates?

Level: Advanced
Methodological Answer:
In Silico Approaches:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT with Gaussian) to model transition states of propargylamine coupling, identifying steric hindrance in the quinazolinone methyl group .
  • Solvent Optimization: Predict polarity effects using COSMO-RS simulations to select solvents (e.g., DMF vs. THF) that stabilize charged intermediates during benzoylation .
  • Machine Learning: Train models on existing reaction data (e.g., yield vs. temperature for carbodiimide-mediated couplings) to recommend optimal conditions (e.g., 0°C for 12 hours vs. room temperature) .

Experimental Validation:

  • High-Throughput Screening: Test 10–20 conditions in parallel (varying equivalents of reagents, solvents) using automated liquid handlers .

How is the compound’s stability assessed under physiological conditions?

Level: Basic
Methodological Answer:
Stability Protocols:

  • pH Stability: Incubate in buffers (pH 2.0–9.0) at 37°C for 24 hours. Analyze degradation via:
    • HPLC-UV (monitor loss of parent compound at λ = 254 nm) .
    • LC-MS/MS to identify hydrolysis products (e.g., cleavage of the propargylamino bond yielding free quinazolinone) .
  • Oxidative Stress: Expose to 3% H₂O₂ and track peroxide-mediated oxidation using radical scavengers (e.g., ascorbic acid) .

Key Findings:

  • Labile Bonds: The propargylamino linkage is susceptible to acidic hydrolysis (t₁/₂ = 4 hours at pH 2.0) .
  • Stabilizers: Co-formulate with cyclodextrins to enhance solubility and reduce degradation .

What strategies resolve contradictions in cellular uptake data across different models?

Level: Advanced
Methodological Answer:
Experimental Design:

  • Cell Line Variability: Compare uptake in folate receptor (FR)-positive (e.g., KB cells) vs. FR-negative (e.g., A549) lines using LC-MS quantification .
  • Competition Assays: Co-treat with excess folic acid to confirm FR-mediated transport .

Data Interpretation:

  • Confounding Factors:
    • Membrane Transporters: Screen for ABC transporter expression (e.g., P-gp) via qPCR; use inhibitors (e.g., verapamil) to assess efflux effects .
    • Metabolic Trapping: Measure intracellular glutathionylation (via LC-MS) to differentiate passive diffusion vs. active transport .

How can researchers design analogs to improve target selectivity?

Level: Advanced
Methodological Answer:
Rational Design:

  • Structural Modifications:
    • Quinazolinone Core: Introduce electron-withdrawing groups (e.g., -Cl at position 7) to enhance π-stacking with enzyme active sites .
    • Propargylamino Linker: Replace with azide-alkyne cycloaddition products to reduce steric bulk .

Screening Workflow:

Molecular Docking: Use AutoDock Vina to predict binding affinities to off-targets (e.g., EGFR kinase domain vs. thymidylate synthase) .

Parallel Synthesis: Generate 20–30 analogs via solid-phase peptide synthesis (SPPS) for rapid SAR analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.